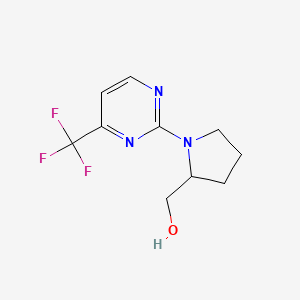

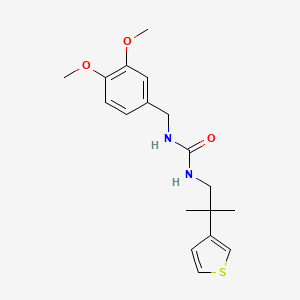

![molecular formula C20H13N5O5 B2355446 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 332384-12-0](/img/structure/B2355446.png)

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Polymer Synthesis

Researchers have synthesized novel optically active nanostructure poly(amide–imide)s (PAIs) utilizing 3,5-dinitro-N-(pyridin-3-yl)benzamide, a derivative of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These PAIs, characterized by high thermal stability, were made using chiral diacids and demonstrated potential in high-performance applications due to their nanostructured nature with particle sizes between 50 and 70 nm (Mallakpour & Ayatollahi, 2013).

In Novel Aromatic Polyimides

3,5-dinitro-N-(pyridin-3-yl)benzamide, a closely related compound, has been used in the synthesis of novel aromatic polyimides. These polyimides, featuring pendent fluorene moieties, displayed good solubility in polar organic solvents and were stable up to 450°C, suggesting potential use in high-temperature applications (Rafiee & Golriz, 2014).

Development of Thermally Stable Polyimides

Similar to the previous studies, 3,5-dinitro-N-(pyridin-3-yl)benzamide was utilized in creating thermally stable polyimides with triaryl imidazole side groups. These polymers exhibited high thermal stability and solubility in polar organic solvents, making them suitable for advanced technological applications (Rafiee & Rasekh, 2017).

Use in Adsorbents for Dye Removal

A study demonstrated the use of polyimides synthesized from a derivative of this compound as effective adsorbents for malachite green dye and copper ions in aqueous solutions. This suggests its potential application in environmental remediation and water purification processes (Rafiee & Mohagheghnezhad, 2018).

Propiedades

IUPAC Name |

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDRVHKCVRTEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

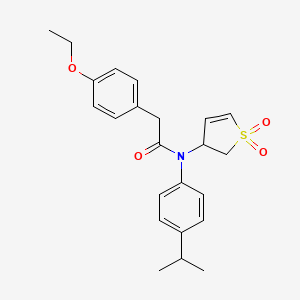

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)

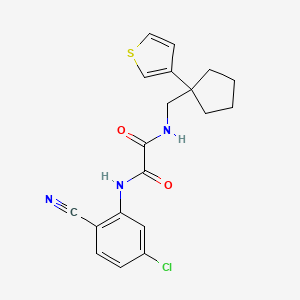

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

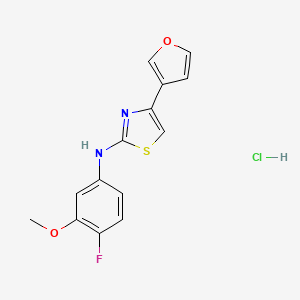

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)

![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)